molecular formula C9H11NO4 B13746251 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS No. 29597-83-9

2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B13746251
CAS No.: 29597-83-9
M. Wt: 197.19 g/mol
InChI Key: NPGHQBAAQRJMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of two hydroxyl groups on the benzene ring and an amide group linked to a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 2,3-dihydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,3-dihydroxybenzoic acid and 2-aminoethanol.

    Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The amide group may also play a role in binding to proteins and other macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

29597-83-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2,3-dihydroxy-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C9H11NO4/c11-5-4-10-9(14)6-2-1-3-7(12)8(6)13/h1-3,11-13H,4-5H2,(H,10,14)

InChI Key

NPGHQBAAQRJMAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.